Cefsulodin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

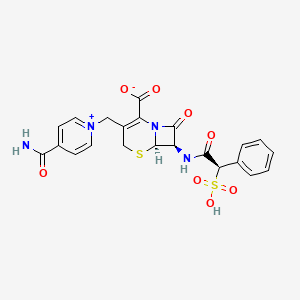

Cefsulodin is a third-generation cephalosporin antibiotic that was discovered by Takeda Pharmaceutical Company in 1977 . It is particularly effective against Pseudomonas aeruginosa, a common pathogen responsible for various infections . This compound is often used in selective media, such as this compound-irgasan-novobiocin agar, to isolate specific microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cefsulodine involves multiple steps, starting from the core cephalosporin structureThe exact synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods

Industrial production of cefsulodine involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent quality control measures, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cefsulodin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfur-containing groups in the molecule.

Reduction: Reduction reactions can affect the carbonyl groups present in the structure.

Substitution: Common in the modification of the cephalosporin core to enhance its antibacterial activity.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride.

Substituting Agents: Including various alkylating agents and nucleophiles.

Major Products

The major products formed from these reactions are typically derivatives of cefsulodine with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced resistance .

Applications De Recherche Scientifique

Cefsulodin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cephalosporin derivatives.

Biology: Employed in microbiological studies to isolate and identify specific bacterial strains.

Medicine: Investigated for its potential in treating infections caused by Pseudomonas aeruginosa.

Industry: Utilized in the water and dairy industries to test the quality of products

Mécanisme D'action

Cefsulodin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria . The primary molecular targets are penicillin-binding proteins 1a, 1b, and 3 .

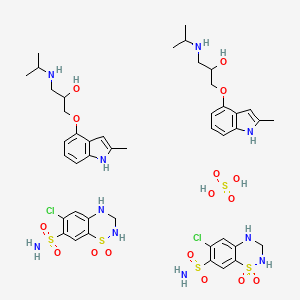

Comparaison Avec Des Composés Similaires

Cefsulodin is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:

Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity.

Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Cefotaxime: A third-generation cephalosporin effective against a wide range of bacteria.

This compound’s specificity for Pseudomonas aeruginosa makes it particularly valuable in clinical settings where this pathogen is a concern .

Propriétés

Numéro CAS |

62587-73-9 |

|---|---|

Formule moléculaire |

C22H20N4O8S2 |

Poids moléculaire |

532.6 g/mol |

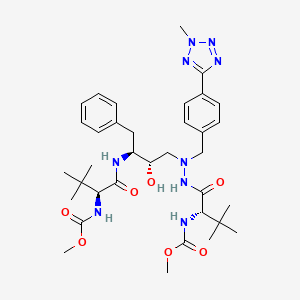

Nom IUPAC |

(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate |

InChI |

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1 |

Clé InChI |

SYLKGLMBLAAGSC-QLVMHMETSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |

| 62587-73-9 | |

Numéros CAS associés |

52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |

Synonymes |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origine du produit |

United States |

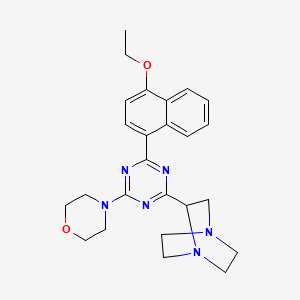

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)